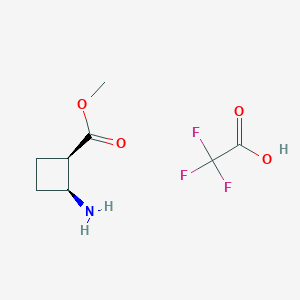
methyl (1R,2S)-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (1R,2S)-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid is an organic compound with the molecular formula C₈H₁₂F₃NO₄. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-methyl 2-aminocyclobutanecarboxylate 2,2,2-trifluoroacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl 2-aminocyclobutanecarboxylate with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired cis-isomer .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity cis-methyl 2-aminocyclobutanecarboxylate 2,2,2-trifluoroacetate .
Chemical Reactions Analysis
Types of Reactions
methyl (1R,2S)-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses .
Scientific Research Applications
methyl (1R,2S)-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of cis-methyl 2-aminocyclobutanecarboxylate 2,2,2-trifluoroacetate involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and stability, allowing it to interact with various enzymes and receptors. The pathways involved include inhibition of specific enzymes and modulation of receptor activity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminocyclobutanecarboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Ethyl 2-aminocyclobutanecarboxylate: Similar structure but with an ethyl group instead of a methyl group.
Cis-methyl 2-aminocyclopentanecarboxylate: Contains a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
methyl (1R,2S)-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it valuable in various research applications, distinguishing it from similar compounds .
Properties
IUPAC Name |
methyl (1R,2S)-2-aminocyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)4-2-3-5(4)7;3-2(4,5)1(6)7/h4-5H,2-3,7H2,1H3;(H,6,7)/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOCTXILUVEPRM-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]1N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
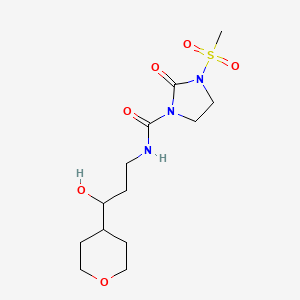

![4-acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2908172.png)
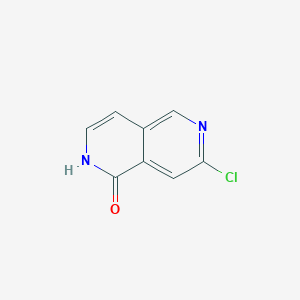
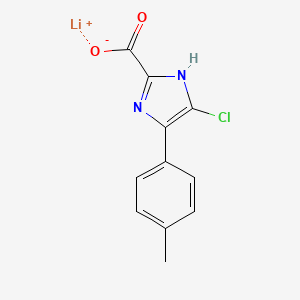
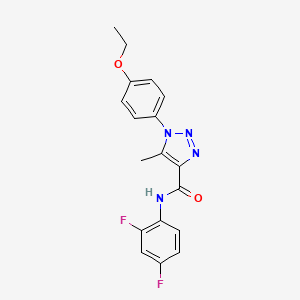
![N-(1-methoxypropan-2-yl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2908179.png)
![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2908181.png)

![N-(3-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2908184.png)
![N-butyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2908186.png)

![ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2908189.png)
![1,3,6,8-Tetrahydroxy-2-[(1S)-1-methoxyhexyl]anthracene-9,10-dione](/img/structure/B2908190.png)
